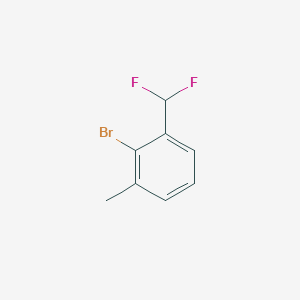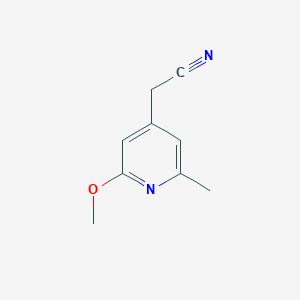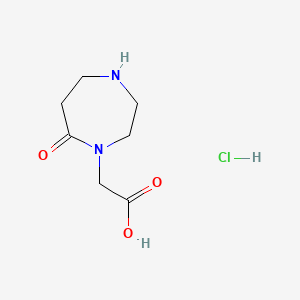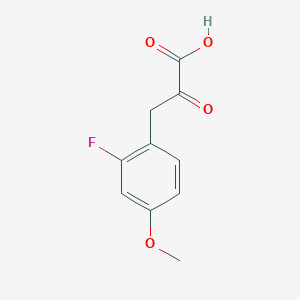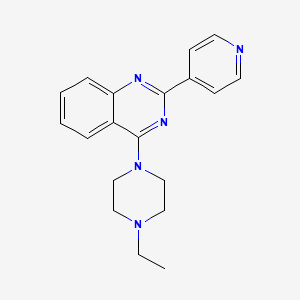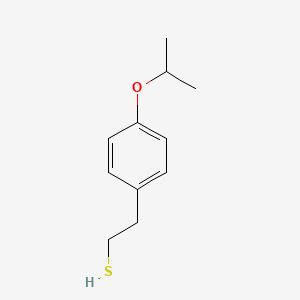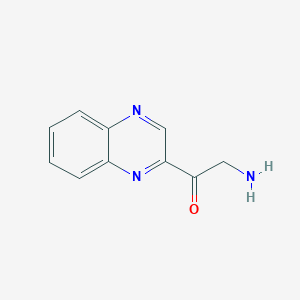![molecular formula C11H18BrNO5 B13583825 methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)
methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is a compound that belongs to the class of amino acid derivatives It features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The protected amino acid is then subjected to bromination. This can be done using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically achieved by reacting the brominated, Boc-protected amino acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., methanol, ether).
Deprotection: Acids (e.g., TFA, HCl), solvents (e.g., dichloromethane, water).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Deprotection: The free amino acid or its derivatives.
科学的研究の応用
Methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.
作用機序
The mechanism of action of methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target enzymes. The Boc protecting group ensures that the compound remains stable and inactive until it reaches the target site, where it can be deprotected to exert its effects.
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative with different substituents.
Methyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate: A similar compound with a diazo group instead of a bromine atom.
Uniqueness
Methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules and pharmaceuticals.
特性
分子式 |
C11H18BrNO5 |
|---|---|
分子量 |
324.17 g/mol |
IUPAC名 |
methyl (3R)-5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m1/s1 |
InChIキー |
RAPKIBJVSWNAEU-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)CBr |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


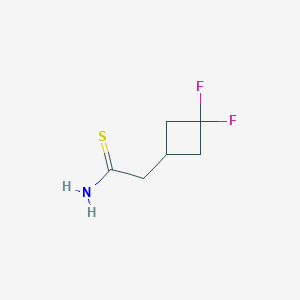
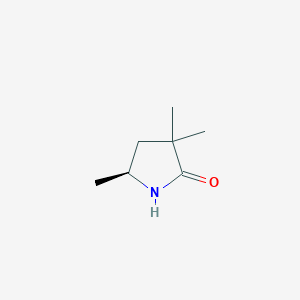
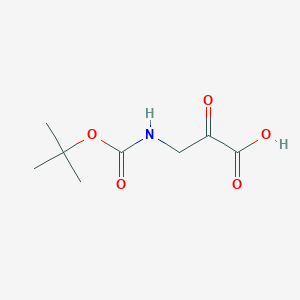
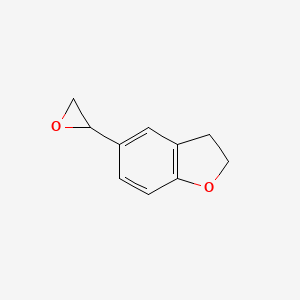

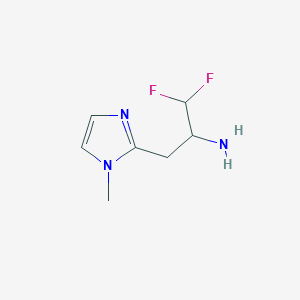
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
